molecular formula C21H19F3N2O2 B2704291 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide CAS No. 688353-00-6

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide

Cat. No. B2704291
CAS RN: 688353-00-6
M. Wt: 388.39
InChI Key: ROWJUIOXHPBAJF-UHFFFAOYSA-N
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Description

“N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide” is a chemical compound . It is available for research use and can be obtained from certain chemical suppliers.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. Information such as melting point, boiling point, solubility, and stability would typically be included in a full analysis.

Scientific Research Applications

Synthesis and Catalysis

The synthesis and characterization of nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives have been explored, showing good to high activities in ethylene oligomerization, highlighting the potential of these compounds in catalysis and industrial applications (Wang, Shen, & Sun, 2009).

Antibacterial Activity

Research into novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides has shown significant antibacterial activity, indicating the potential use of these compounds in the development of new antimicrobial agents. This includes effective inhibition against both gram-positive and gram-negative bacteria (Hosseyni Largani et al., 2017).

Fluorescent Sensing

A novel ratiometric emission fluorescent probe based on quinoline has been developed for imaging of living cells in extreme acidity. This demonstrates the application of quinoline derivatives in biological imaging and pH sensing, showcasing high selectivity and sensitivity (Niu et al., 2015).

Anticancer Activity

Some carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and shown to possess potent cytotoxic properties against various cancer cell lines, indicating their potential as anticancer agents (Deady et al., 2003).

Chemical Sensing and Differentiation

A fluorescent chemosensor for Zn(2+) has been synthesized, incorporating quinoline and pyridin-2-ylmethanamine units. This sensor exhibits excellent selectivity for Zn(2+) over other cations and has been applied in distinguishing Zn(2+) from Cd(2+) through structural and electronic differences, underscoring the utility of such compounds in selective metal ion detection and environmental monitoring (Li et al., 2014).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. Its effects would depend on its intended use, which is not specified .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area.

Future Directions

The future directions for this compound are not specified in the search results. Its potential uses could be wide-ranging, depending on its properties and effects .

properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c1-12-8-16-10-15(20(28)26-18(16)9-13(12)2)6-7-25-19(27)14-4-3-5-17(11-14)21(22,23)24/h3-5,8-11H,6-7H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWJUIOXHPBAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(trifluoromethyl)benzamide

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